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molecular formula C10H13N B8659724 3-Vinylphenylethylamine

3-Vinylphenylethylamine

Cat. No. B8659724
M. Wt: 147.22 g/mol
InChI Key: KOYRSFAGDDMDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180627B2

Procedure details

A solution of aluminum chloride (1.44 g, 10.8 mmol) in tetrahydrofuran (25 ml) was added carefully to lithium aluminum hydride (1.23 g, 32.4 mmol) in tetrahydrofuran (25 ml), and the mixture stirred at room temperature for 10 mins. A solution of the intermediate acetonitrile in tetrahydrofuran (50 ml) was then added and the reaction stirred at room temperature for 3 hrs. The reaction was quenched by the addition of hydrochloric acid, then basified using aqueous NaOH solution. The mixture was extracted with ethyl acetate, the combined organic extracts dried over MgSO4 and evaporated under reduced pressure. The crude product was redissolved in ethyl acetate, extracted into citric acid, and these aqueous extracts rebasified using aqueous NaHCO3 solution. This was then re-extracted with ethyl acetate, and the combined extracts evaporated under reduced pressure to provide the title compound as a yellow oil, (1.79 g, 47%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:11](#[N:13])[CH3:12].O1[CH2:18][CH2:17][CH2:16][CH2:15]1>>[CH:16]([C:17]1[CH:18]=[C:15]([CH2:12][CH2:11][NH2:13])[CH:16]=[CH:17][CH:18]=1)=[CH2:15] |f:0.1.2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.23 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was redissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into citric acid
EXTRACTION
Type
EXTRACTION
Details
This was then re-extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined extracts evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=C)C=1C=C(C=CC1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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